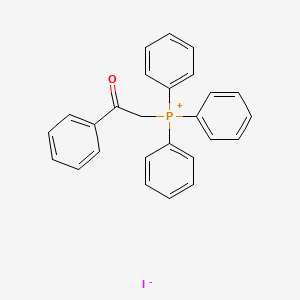
Phenacyltriphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenacyltriphenylphosphonium iodide is a chemical compound with the molecular formula C26H22OP+I-. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a phenacyl moiety, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide in the presence of an iodide source. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Ph3P+PhCOCH2Br+KI→PhCOCH2PPh3+I−
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenacyltriphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and phenacyl iodide.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the phenacyl group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide and phenacyl iodide.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenacyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target mitochondria selectively.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phenacyltriphenylphosphonium iodide involves its ability to target specific molecular pathways. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The phenacyl moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. This targeting ability makes it a valuable tool in studying mitochondrial function and developing targeted therapies.
Comparaison Avec Des Composés Similaires
Phenacyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Benzyltriphenylphosphonium iodide: Similar structure but
Propriétés
Numéro CAS |
6230-82-6 |
|---|---|
Formule moléculaire |
C26H22IOP |
Poids moléculaire |
508.3 g/mol |
Nom IUPAC |
phenacyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
HOFJGRYCTCIEJV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


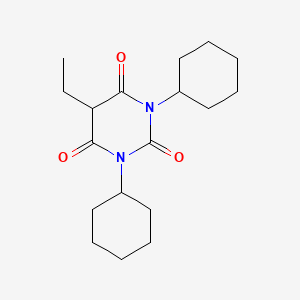
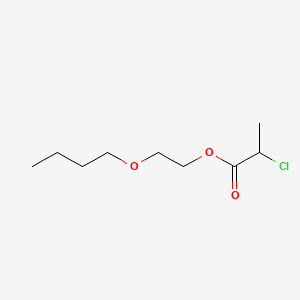
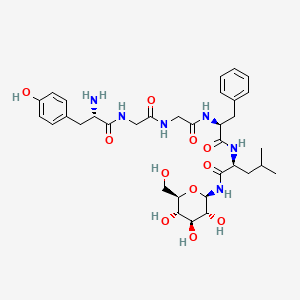
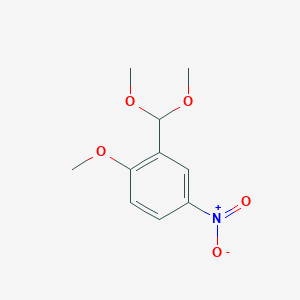
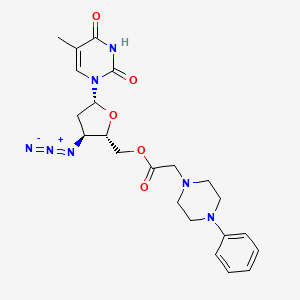
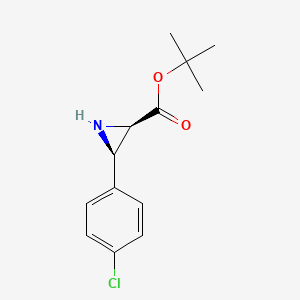
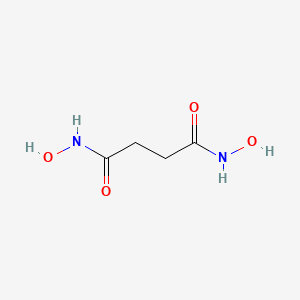

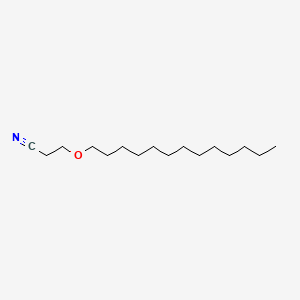
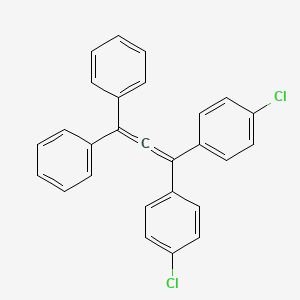
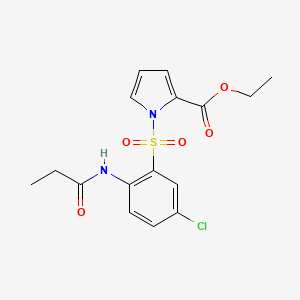
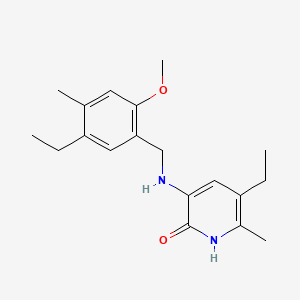
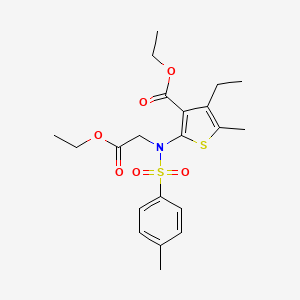
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
